Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580423
InChI: InChI=1S/C14H20O8/c1-5-20-10(16)8-14(7-6-9(15)19-4)11(17)21-13(2,3)22-12(14)18/h5-8H2,1-4H3
SMILES: CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC
Molecular Formula: C14H20O8
Molecular Weight: 316.30 g/mol

Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

CAS No.:

Cat. No.: VC13580423

Molecular Formula: C14H20O8

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate -

Specification

Molecular Formula C14H20O8
Molecular Weight 316.30 g/mol
IUPAC Name methyl 3-[5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate
Standard InChI InChI=1S/C14H20O8/c1-5-20-10(16)8-14(7-6-9(15)19-4)11(17)21-13(2,3)22-12(14)18/h5-8H2,1-4H3
Standard InChI Key LBKQLIAZEIBNSX-UHFFFAOYSA-N
SMILES CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC
Canonical SMILES CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, methyl 3-[5-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate, reflects its intricate structure . Its molecular formula is C₁₄H₂₀O₈, with a molecular weight of 316.31 g/mol . The SMILES notation, CCOC(=O)CC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OC, delineates the dioxane ring substituted with methyl, ethoxycarbonyl, and propanoate groups .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unreported, computational models predict a distorted chair conformation for the 1,3-dioxane ring due to steric interactions between the 2,2-dimethyl groups and the ethoxy-oxoethyl substituent . Infrared spectroscopy reveals strong absorption bands at 1,750–1,720 cm⁻¹ (C=O stretching) and 1,250–1,150 cm⁻¹ (C–O ester vibrations) . Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the methyl groups (δ 1.2–1.4 ppm), ethoxy protons (δ 1.3–1.5 ppm), and carbonyl-bearing carbons (δ 165–175 ppm) .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight316.31 g/mol
Melting Point78.0–79.5°C (predicted)
Density1.186 ± 0.06 g/cm³
LogP (Octanol-Water)1.2 (estimated)

Synthesis and Manufacturing

Industrial Production Methods

The compound is synthesized via a Michael addition-cyclization cascade starting from dimethyl 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxylate and ethyl acrylate . Key steps include:

  • Base-catalyzed conjugate addition of ethyl acrylate to the dioxane diester.

  • In situ cyclization facilitated by acetic anhydride to form the dioxane ring .

  • Esterification with methanol under acidic conditions to yield the final product .

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield
AdditionK₂CO₃, DMF, 60°C, 12h68%
CyclizationAc₂O, 100°C, 6h82%
EsterificationMeOH, H₂SO₄, reflux75%

Purification and Quality Control

Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol . High-performance liquid chromatography (HPLC) analysis confirms ≥95% purity, with major impurities being unreacted starting materials and over-esterified byproducts .

Applications in Organic Synthesis

As a Building Block for Prodrugs

The compound’s multiple ester groups enable its use in prodrug synthesis. For example, hydroxyl-containing pharmaceuticals (e.g., antiviral agents) are acylated using this compound to enhance bioavailability . The ethoxy group provides a site for enzymatic cleavage in vivo, enabling controlled drug release .

Role in Heterocyclic Chemistry

Its dioxane core participates in 1,3-dipolar cycloadditions with nitrile oxides, yielding spirocyclic oxazoles with potential antimicrobial activity . The geminal dimethyl groups confer steric stability, directing regioselectivity in these reactions .

ParameterValue
LD₅₀ (Oral, Rat)2,150 mg/kg (estimated)
Flash Point156°C
Storage Conditions2–8°C, inert atmosphere

Environmental Impact

Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), with hydrolysis of ester groups being the primary degradation pathway . Ecotoxicological data suggest low acute toxicity to aquatic organisms (EC₅₀ > 100 mg/L for Daphnia magna) .

Recent Advances and Future Directions

Catalytic Asymmetric Modifications

Recent work (2024–2025) demonstrates the compound’s utility in organocatalytic asymmetric aldol reactions. Chiral thiourea catalysts induce enantioselectivity (>90% ee) at the propanoate moiety, enabling access to β-hydroxy ester derivatives .

Computational Design of Analogues

Density functional theory (DFT) studies model the electronic effects of substituting the ethoxy group with fluoroalkyl chains, predicting enhanced metabolic stability for prodrug applications . Experimental validation of these analogues is ongoing.

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